
5-Amino-3-((4'-((6-amino-1-hydroxy-3-sulpho-2-naphthyl)azo)(1,1'-biphenyl)-4-yl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-[[4’-[(6-amino-1-hydroxy-3-sulfo-2-naphthyl)azo][1,1’-biphenyl]-4-yl]azo]-4-hydroxynaphthalene-2,7-disulfoni is a complex organic compound known for its vibrant color properties and extensive applications in various scientific fields. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. Azo dyes are widely used in textile, food, and cosmetic industries due to their stability and range of colors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-[[4’-[(6-amino-1-hydroxy-3-sulfo-2-naphthyl)azo][1,1’-biphenyl]-4-yl]azo]-4-hydroxynaphthalene-2,7-disulfoni typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with another aromatic compound. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the use of large quantities of aromatic amines, sulfonic acids, and coupling agents under controlled pH and temperature conditions. The final product is purified through crystallization and filtration techniques to obtain the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-[[4’-[(6-amino-1-hydroxy-3-sulfo-2-naphthyl)azo][1,1’-biphenyl]-4-yl]azo]-4-hydroxynaphthalene-2,7-disulfoni undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The azo groups can be reduced to amines, altering the color properties of the compound.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and electrophiles like halogens. The reactions are typically carried out under controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce aromatic amines .
Scientific Research Applications
5-Amino-3-[[4’-[(6-amino-1-hydroxy-3-sulfo-2-naphthyl)azo][1,1’-biphenyl]-4-yl]azo]-4-hydroxynaphthalene-2,7-disulfoni has several applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and identify compounds.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Utilized in the production of colored materials, including textiles, plastics, and inks
Mechanism of Action
The mechanism of action of 5-Amino-3-[[4’-[(6-amino-1-hydroxy-3-sulfo-2-naphthyl)azo][1,1’-biphenyl]-4-yl]azo]-4-hydroxynaphthalene-2,7-disulfoni involves its interaction with various molecular targets. The azo groups can undergo reduction to form amines, which can then interact with biological molecules such as proteins and nucleic acids. This interaction can lead to changes in the structure and function of these molecules, affecting various biological pathways .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles: Known for their antimicrobial properties and used in pharmaceutical research.
5-Amino-1,2,3-triazoles: Utilized in the synthesis of various heterocyclic compounds and have applications in medicinal chemistry.
Uniqueness
5-Amino-3-[[4’-[(6-amino-1-hydroxy-3-sulfo-2-naphthyl)azo][1,1’-biphenyl]-4-yl]azo]-4-hydroxynaphthalene-2,7-disulfoni stands out due to its unique combination of azo and sulfonic acid groups, which provide it with distinct color properties and reactivity. This makes it particularly valuable in applications requiring stable and vibrant dyes .
Properties
CAS No. |
6459-89-8 |
|---|---|
Molecular Formula |
C32H21N6Na3O11S3 |
Molecular Weight |
830.7 g/mol |
IUPAC Name |
trisodium;5-amino-3-[[4-[4-[(6-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C32H24N6O11S3.3Na/c33-20-5-10-24-18(11-20)13-26(51(44,45)46)29(31(24)39)37-35-21-6-1-16(2-7-21)17-3-8-22(9-4-17)36-38-30-27(52(47,48)49)14-19-12-23(50(41,42)43)15-25(34)28(19)32(30)40;;;/h1-15,39-40H,33-34H2,(H,41,42,43)(H,44,45,46)(H,47,48,49);;;/q;3*+1/p-3 |
InChI Key |
IIWQJZAFAALJEA-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)N)S(=O)(=O)[O-])N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


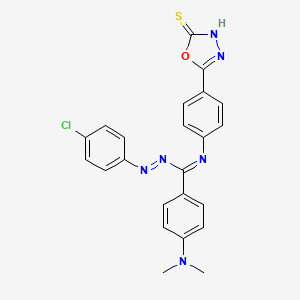

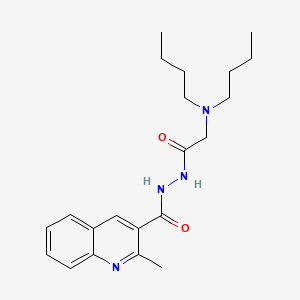
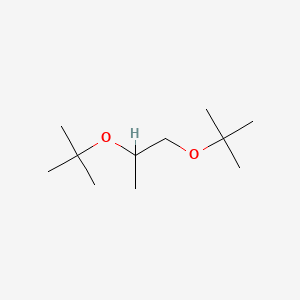
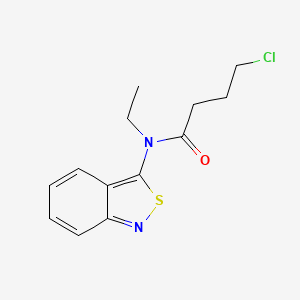


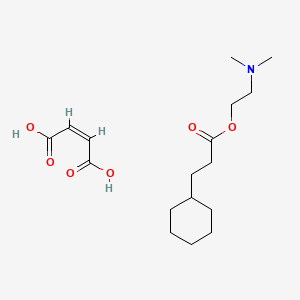
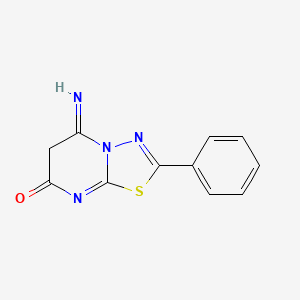

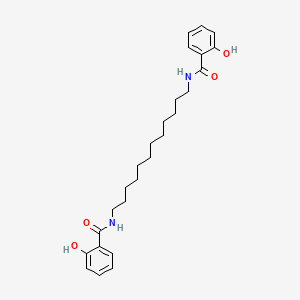
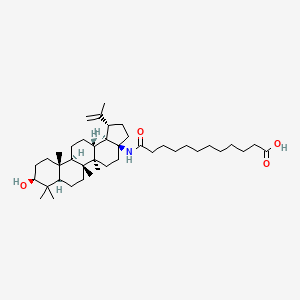
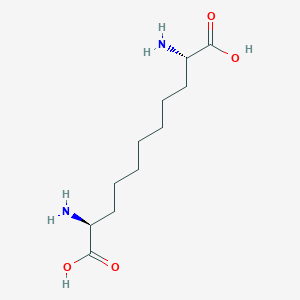
![5-{[2-Tert-butyl-4-(methoxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[4-(2-hydroxyethoxy)phenyl]-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12723777.png)
